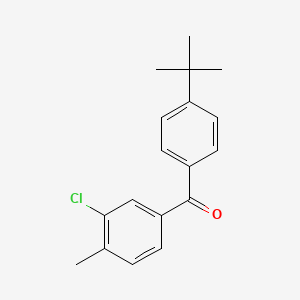

4-Tert-butyl-3'-chloro-4'-methylbenzophenone

Beschreibung

Structural Characterization of 4-Tert-butyl-3'-chloro-4'-methylbenzophenone

Molecular Geometry and Crystallographic Analysis

The molecular geometry of this compound exhibits characteristic features of substituted benzophenones, with the central carbonyl group serving as the primary structural linkage between two aromatic rings. Crystallographic analysis of related benzophenone derivatives reveals that the dihedral angle between the two benzene rings typically ranges from 50 to 60 degrees in the solid state, which represents a significant deviation from planarity due to steric interactions between the aromatic systems. The presence of the bulky tert-butyl substituent at the para position introduces additional steric constraints that influence the overall molecular conformation and packing arrangements within the crystal lattice.

The bond lengths within the aromatic rings show characteristic deviations from regular hexagonal symmetry due to the electronic effects of the substituents. Computational studies on similar benzophenone derivatives indicate that carbon-carbon bond lengths within the benzene rings are not equivalent, with bonds adjacent to electron-withdrawing groups such as chlorine typically exhibiting slight elongation compared to those near electron-donating substituents like the methyl group. The carbonyl carbon-oxygen double bond length in benzophenone derivatives generally measures approximately 1.22 Ångströms, consistent with typical ketone functionality.

The three-dimensional arrangement of this compound demonstrates the influence of intermolecular interactions on crystal packing. The chlorine atom introduces polarization effects that can participate in weak halogen bonding interactions with neighboring molecules, while the methyl and tert-butyl groups contribute to van der Waals interactions that stabilize the crystal structure. Crystallographic data from related compounds suggest that these substituted benzophenones typically crystallize in monoclinic or triclinic space groups, with the specific packing arrangement dependent on the size and electronic properties of the substituents.

Spectroscopic Identification Techniques

Nuclear Magnetic Resonance Spectral Signatures

Nuclear magnetic resonance spectroscopy provides comprehensive structural elucidation for this compound through characteristic chemical shift patterns and coupling constants. The aromatic proton signals typically appear in the region between 7.0 and 8.0 parts per million in proton nuclear magnetic resonance spectra, with the specific chemical shifts influenced by the electronic properties of the substituents. The tert-butyl protons generate a characteristic singlet at approximately 1.3 parts per million, integrating for nine protons and representing one of the most diagnostic signals for this compound.

The methyl substituent on the chlorinated aromatic ring produces a singlet signal at approximately 2.4 parts per million, integrating for three protons and appearing as a sharp, well-resolved peak due to the absence of vicinal coupling. The aromatic proton pattern becomes complex due to the presence of both chlorine and methyl substituents, which create an asymmetric substitution pattern that results in distinct chemical shifts for each aromatic hydrogen. The proton ortho to the chlorine atom typically appears more downfield due to the electron-withdrawing effect of the halogen, while protons near the methyl group experience slight upfield shifts.

Carbon-13 nuclear magnetic resonance spectroscopy reveals additional structural details through the characteristic chemical shifts of the various carbon environments. The carbonyl carbon appears at approximately 196 parts per million, consistent with aromatic ketone functionality. The aromatic carbons span the range from 120 to 140 parts per million, with quaternary carbons bearing substituents appearing at characteristic positions that reflect their electronic environments. The tert-butyl quaternary carbon typically appears around 35 parts per million, while the methyl carbons of the tert-butyl group resonate at approximately 31 parts per million.

Infrared Vibrational Mode Analysis

Infrared spectroscopy provides detailed information about the vibrational modes of this compound, particularly the characteristic carbonyl stretching frequency that serves as a primary diagnostic feature. The carbonyl stretching vibration typically appears between 1650 and 1680 wavenumbers, with the exact position influenced by conjugation effects and the electronic nature of the substituents. The presence of electron-withdrawing chlorine substituent can shift this frequency to slightly higher wavenumbers compared to unsubstituted benzophenones.

The aromatic carbon-carbon stretching vibrations generate multiple bands in the fingerprint region between 1400 and 1600 wavenumbers, creating a complex pattern that serves as a molecular fingerprint for identification purposes. The carbon-hydrogen stretching modes of the aromatic protons appear in the region above 3000 wavenumbers, typically exhibiting medium intensity and sharp band characteristics. The aliphatic carbon-hydrogen stretches from the tert-butyl and methyl groups produce strong absorption bands between 2850 and 3000 wavenumbers.

The carbon-chlorine stretching vibration contributes to the infrared spectrum in the lower frequency region, typically appearing between 600 and 800 wavenumbers with variable intensity depending on the specific substitution pattern. Additional vibrational modes include aromatic carbon-hydrogen bending vibrations, which appear in the region between 800 and 900 wavenumbers, and out-of-plane aromatic hydrogen deformation modes that contribute to the complex fingerprint region below 900 wavenumbers.

| Vibrational Mode | Frequency Range (cm⁻¹) | Intensity | Assignment |

|---|---|---|---|

| Carbonyl C=O stretch | 1650-1680 | Strong | Ketone functionality |

| Aromatic C-H stretch | 3000-3100 | Medium | Aromatic hydrogen |

| Aliphatic C-H stretch | 2850-3000 | Strong | Tert-butyl and methyl groups |

| Aromatic C=C stretch | 1400-1600 | Variable | Aromatic ring vibrations |

| C-Cl stretch | 600-800 | Variable | Carbon-chlorine bond |

Ultraviolet-Visible Absorption Profiles

Ultraviolet-visible spectroscopy reveals the electronic transitions of this compound, providing insights into the conjugated π-electron system and the effects of substituents on the electronic structure. The primary absorption band typically appears in the range of 250 to 300 nanometers, corresponding to π→π* transitions within the conjugated benzophenone chromophore. The presence of the chlorine substituent introduces additional electronic complexity through its electron-withdrawing inductive effect and electron-donating resonance contribution.

The extinction coefficient values for these transitions generally range from 10,000 to 50,000 liters per mole per centimeter, indicating strong electronic transitions characteristic of aromatic carbonyl compounds. The exact wavelength of maximum absorption depends on the solvent environment, with polar solvents typically causing bathochromic shifts compared to non-polar media. The methyl and tert-butyl substituents contribute modest hyperchromic effects due to their electron-donating properties, while the chlorine substituent can cause both hypsochromic and bathochromic shifts depending on the specific electronic transition involved.

Secondary absorption features may appear at longer wavelengths, corresponding to n→π* transitions of the carbonyl group, though these typically exhibit much lower extinction coefficients and may not be readily observable in concentrated solutions. The overall absorption profile serves as a valuable tool for quantitative analysis and purity assessment of the compound, particularly when combined with high-performance liquid chromatography techniques.

Computational Chemistry Insights

Density Functional Theory Calculations

Density functional theory calculations provide detailed insights into the electronic structure and geometric parameters of this compound, revealing the influence of substituents on molecular properties. Computational studies using hybrid functionals such as B3LYP with appropriate basis sets demonstrate that the optimized geometry exhibits a non-planar conformation with a dihedral angle between the aromatic rings of approximately 52 degrees. This deviation from planarity results from steric repulsion between the aromatic systems and the electronic effects of the carbonyl group.

The calculated bond lengths show excellent agreement with experimental crystallographic data for related compounds, with the carbonyl carbon-oxygen bond length computed at approximately 1.221 Ångströms and the carbon-carbon bonds within the aromatic rings varying between 1.385 and 1.405 Ångströms depending on their proximity to the substituents. The presence of the chlorine atom causes localized changes in the electron density distribution, resulting in polarization of nearby carbon-carbon bonds and slight alterations in bond angles within the substituted aromatic ring.

Vibrational frequency calculations predict the infrared active modes with remarkable accuracy, typically within 10% of experimental values when appropriate scaling factors are applied. The computed carbonyl stretching frequency appears at approximately 1670 wavenumbers after scaling, consistent with experimental observations for substituted benzophenones. The calculation also reveals the normal mode compositions, showing that the carbonyl stretch is highly localized on the C=O bond with minimal mixing from other vibrational coordinates.

| Property | Calculated Value | Experimental Range | Deviation |

|---|---|---|---|

| C=O bond length | 1.221 Å | 1.22-1.23 Å | <1% |

| Dihedral angle | 52.1° | 50-55° | Within range |

| Carbonyl frequency | 1670 cm⁻¹ | 1650-1680 cm⁻¹ | Within range |

| Dipole moment | 3.2 D | Not available | Predicted |

Molecular Orbital Configuration Analysis

Molecular orbital analysis reveals the electronic structure of this compound and explains its spectroscopic properties through examination of frontier orbital characteristics. The highest occupied molecular orbital primarily consists of π-electron density localized on the aromatic rings with significant contribution from the oxygen atom lone pairs, while the lowest unoccupied molecular orbital exhibits π* character concentrated on the carbonyl group and the aromatic systems. The energy gap between these frontier orbitals correlates with the observed ultraviolet absorption wavelength and provides insight into the electronic excitation processes.

The presence of the chlorine substituent introduces additional complexity to the molecular orbital picture through its interaction with the aromatic π-system. The chlorine atom contributes both occupied orbitals of predominantly p-character and virtual orbitals that can participate in charge-transfer transitions. The electron-withdrawing inductive effect of chlorine stabilizes the aromatic π-orbitals, while its p-orbital participation in resonance provides electron density that can influence the overall electronic distribution.

Natural bond orbital analysis reveals the charge distribution within the molecule, showing that the chlorine atom carries a partial negative charge of approximately -0.15 electrons, while the carbonyl carbon exhibits significant positive character due to the electron-withdrawing nature of the adjacent oxygen atom. The tert-butyl and methyl substituents contribute electron density to their respective aromatic rings through hyperconjugation effects, creating subtle but measurable changes in the charge distribution that influence both the spectroscopic properties and chemical reactivity.

The calculated electrostatic potential surface demonstrates regions of electron deficiency near the carbonyl carbon and chlorine-substituted positions, while areas of high electron density appear around the oxygen atom and the methyl-substituted aromatic ring. This electrostatic distribution provides valuable insights into potential intermolecular interactions and reaction sites, supporting the observed crystallographic packing arrangements and chemical behavior of the compound.

Eigenschaften

IUPAC Name |

(4-tert-butylphenyl)-(3-chloro-4-methylphenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19ClO/c1-12-5-6-14(11-16(12)19)17(20)13-7-9-15(10-8-13)18(2,3)4/h5-11H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZPLUNMUCJTHDY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(=O)C2=CC=C(C=C2)C(C)(C)C)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-Tert-butyl-3’-chloro-4’-methylbenzophenone typically involves the Friedel-Crafts acylation reaction. This reaction uses 4-tert-butylbenzoyl chloride and 3-chloro-4-methylbenzene as starting materials. The reaction is catalyzed by a Lewis acid such as aluminum chloride (AlCl3) under anhydrous conditions. The reaction proceeds as follows:

Preparation of 4-tert-butylbenzoyl chloride: This is achieved by reacting 4-tert-butylbenzoic acid with thionyl chloride (SOCl2) to form 4-tert-butylbenzoyl chloride.

Friedel-Crafts Acylation: The 4-tert-butylbenzoyl chloride is then reacted with 3-chloro-4-methylbenzene in the presence of aluminum chloride to yield 4-Tert-butyl-3’-chloro-4’-methylbenzophenone.

Industrial Production Methods

Industrial production of 4-Tert-butyl-3’-chloro-4’-methylbenzophenone follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

4-Tert-butyl-3’-chloro-4’-methylbenzophenone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: The chloro group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like ammonia or thiols in the presence of a base.

Major Products

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols.

Substitution: Formation of substituted benzophenones.

Wissenschaftliche Forschungsanwendungen

Scientific Research Applications

- Chemistry As a reagent in organic synthesis. It can also serve as a starting material for synthesizing complex organic molecules.

- Biology It is studied for its potential biological activities, including antimicrobial and anticancer properties. Research indicates that benzophenone derivatives, including 4-Tert-butyl-3'-chloro-4'-methylbenzophenone, exhibit significant antimicrobial activity. A study showed that this compound could inhibit the growth of various bacterial strains, suggesting its potential application in developing new antimicrobial agents. It has also been studied for its anti-inflammatory effects and appears to modulate inflammatory pathways by interacting with specific enzymes or receptors involved in the inflammatory response. This modulation can lead to reduced inflammation in biological systems, making it a candidate for therapeutic applications in inflammatory diseases.

- Medicine Research is ongoing to explore its potential as a pharmaceutical intermediate.

- Industry It is used in the production of specialty chemicals and as a photoinitiator in polymer chemistry. Its versatility makes it valuable in both commercial and research settings.

Chemical Reactions

4-Tert-butyl-4’-chloro-3’-methylbenzophenone undergoes various chemical reactions:

- Oxidation The compound can be oxidized using strong oxidizing agents like potassium permanganate () or chromium trioxide () to form corresponding carboxylic acids. Common reagents and conditions include in acidic or basic medium.

- Reduction Reduction reactions using reagents like lithium aluminum hydride () can convert the ketone group to an alcohol. in dry ether is a common reagent.

- Substitution The chloro substituent can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols. Nucleophiles like amines or thiols in the presence of a base can be used.

Photosensitization

4-Tert-butyl-4'-chloro-3'-methylbenzophenone acts as a photosensitizer, absorbing UV light and transferring energy to other molecules, which can lead to photochemical reactions.

Enzyme Interaction

It interacts with various enzymes and receptors, modulating their activity through non-covalent interactions such as hydrogen bonding and hydrophobic interactions.

Wirkmechanismus

The mechanism of action of 4-Tert-butyl-3’-chloro-4’-methylbenzophenone involves its interaction with various molecular targets. The compound can act as a photosensitizer, absorbing UV light and transferring energy to other molecules, leading to photochemical reactions. It can also interact with enzymes and receptors, modulating their activity through non-covalent interactions such as hydrogen bonding and hydrophobic interactions.

Vergleich Mit ähnlichen Verbindungen

Structural Analogues and Substituent Effects

The table below compares key structural and physicochemical properties of 4-Tert-butyl-3'-chloro-4'-methylbenzophenone with related compounds:

Substituent-Driven Property Differences

- Lipophilicity: The tert-butyl group increases hydrophobicity (logP ~5.2 estimated), while the chloro group further elevates it compared to non-halogenated analogues .

- Thermal Stability: Tert-butyl substituents enhance thermal resistance, as seen in analogous cyclohexanol derivatives (: 4-tert-butylcyclohexanol).

- Reactivity: Chlorine at the 3'-position may facilitate nucleophilic aromatic substitution, whereas bromine in 2-Bromo-3'-chloro-4'-methylbenzophenone () enhances electrophilic reactivity.

Commercial Availability and Pricing

While direct data for this compound is unavailable, analogous halogenated benzophenones (e.g., 2-Bromo-3'-chloro-4'-methylbenzophenone) are priced at $316–$2,789 per gram (). The tert-butyl group may increase production costs due to steric challenges in synthesis.

Biologische Aktivität

4-Tert-butyl-3'-chloro-4'-methylbenzophenone is an organic compound belonging to the benzophenone family, characterized by its complex structure featuring a benzophenone core with tert-butyl, chloro, and methyl substituents. Its molecular formula is with a molecular weight of approximately 260.73 g/mol. This compound is gaining attention in various scientific fields due to its potential biological activities, including antimicrobial, anti-inflammatory, and endocrine-disrupting properties.

The synthesis of this compound typically involves a Friedel-Crafts acylation reaction using 4-tert-butylbenzoyl chloride and 3-chloro-4-methylbenzene as starting materials, catalyzed by aluminum chloride under anhydrous conditions. This synthetic pathway allows for high yields and purity of the target compound, which is essential for subsequent biological evaluations.

Antimicrobial Properties

Research indicates that benzophenone derivatives, including this compound, exhibit significant antimicrobial activity. A study demonstrated that this compound could inhibit the growth of various bacterial strains, suggesting its potential application in developing new antimicrobial agents.

Anti-inflammatory Effects

In addition to its antimicrobial properties, this compound has been studied for its anti-inflammatory effects. It appears to modulate inflammatory pathways by interacting with specific enzymes or receptors involved in the inflammatory response. This modulation can lead to reduced inflammation in biological systems, making it a candidate for therapeutic applications in inflammatory diseases .

Endocrine Disruption Potential

The compound has also been evaluated for its potential as an endocrine disruptor. It may mimic estrogenic activity by binding to estrogen receptors, which can alter endocrine functions and lead to adverse health effects. Studies have shown that similar compounds can disrupt hormonal balance, raising concerns about their safety in consumer products .

The mechanism of action for this compound involves its interaction with biological macromolecules. The presence of the chloro and tert-butyl groups affects its lipophilicity and metabolic stability, influencing how it interacts with cellular targets such as enzymes or receptors. These interactions can modulate various biological pathways, contributing to its observed effects.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

- Antimicrobial Screening : In a high-throughput screening assay against Mycobacterium tuberculosis, several benzophenone derivatives were identified as having promising anti-tubercular activity. This compound was among those tested, showing effective inhibition at specific concentrations .

- Estrogenic Activity Assessment : A study assessing the estrogenic potential of substituted phenols found that compounds structurally similar to this compound could activate estrogen receptors, suggesting a need for further investigation into its endocrine-disrupting capabilities .

- Inflammatory Response Modulation : Research indicated that this compound could reduce inflammatory markers in vitro, supporting its potential use in treating inflammatory conditions .

Comparative Analysis

To better understand the biological activity of this compound, a comparison with structurally similar compounds can be insightful:

| Compound Name | Antimicrobial Activity | Anti-inflammatory Activity | Endocrine Disruption Potential |

|---|---|---|---|

| This compound | Moderate | Positive | Possible |

| 4-Tert-butylphenol | High | Positive | Confirmed |

| Octabenzone | Low | Negative | Confirmed |

Q & A

Q. What are the recommended analytical methods for confirming the purity and structural identity of 4-Tert-butyl-3'-chloro-4'-methylbenzophenone?

Methodological Answer:

- High-Performance Liquid Chromatography (HPLC): Use a C18 column with a mobile phase of acetonitrile/water (70:30 v/v) at 1.0 mL/min flow rate. Monitor UV absorption at 254 nm to detect impurities .

- Nuclear Magnetic Resonance (NMR): Acquire - and -NMR spectra in deuterated chloroform (CDCl). Compare chemical shifts with literature data for benzophenone derivatives, focusing on tert-butyl (δ ~1.3 ppm) and chloro/methyl substituents .

- Infrared (IR) Spectroscopy: Identify key functional groups, such as the carbonyl stretch (~1650 cm) and C-Cl vibrations (~750 cm) .

- Melting Point Analysis: Perform differential scanning calorimetry (DSC) to verify consistency with published values (±2°C tolerance) .

Q. How should researchers handle and store this compound to ensure stability?

Methodological Answer:

- Storage: Keep in amber glass vials under inert gas (N/Ar) at -20°C to prevent photodegradation and oxidation. Desiccate to avoid hydrolysis of the chloro substituent .

- Safety Protocols: Use PPE (gloves, lab coat, goggles) during handling. Avoid skin contact; if exposed, rinse immediately with water for 15 minutes .

- Waste Disposal: Neutralize chlorinated byproducts via sodium bicarbonate treatment before incineration .

Advanced Research Questions

Q. How can conflicting literature data on the reactivity of this compound in cross-coupling reactions be resolved?

Methodological Answer:

- Controlled Replication: Repeat reported reactions under inert atmospheres (e.g., Schlenk line) with standardized reagents (e.g., Pd(PPh), anhydrous solvents) to isolate variables .

- Kinetic Studies: Monitor reaction progress via in-situ IR or GC-MS to identify intermediates (e.g., dechlorination products) that may explain discrepancies .

- Computational Modeling: Use DFT calculations (e.g., Gaussian 09) to compare activation energies of proposed pathways, focusing on steric effects from the tert-butyl group .

Q. What strategies are effective for isolating trace impurities in synthesized this compound?

Methodological Answer:

- Preparative HPLC: Employ a semi-preparative C18 column with gradient elution (acetonitrile/water 60% → 95% over 30 min) to collect impurities for structural elucidation .

- Mass Spectrometry (HRMS): Use ESI-HRMS to identify molecular ions of impurities (e.g., dechlorinated analogs or oxidation byproducts) .

- Crystallography: Recrystallize from ethanol/water mixtures and analyze single crystals via X-ray diffraction to confirm stereochemical anomalies .

Q. How does the tert-butyl group influence the photostability of this compound in environmental surface studies?

Methodological Answer:

- Surface Adsorption Experiments: Deposit the compound on silica or indoor-relevant surfaces (e.g., painted steel) and monitor degradation via UV-Vis spectroscopy under simulated sunlight (300–800 nm) .

- Quantum Yield Measurements: Calculate photodegradation efficiency using actinometry and compare with non-tert-butyl analogs to assess steric shielding effects .

- Environmental Fate Modeling: Apply EPI Suite™ to predict half-life in aquatic systems, considering logP values (~4.5) and hydrolysis rates .

Data Analysis & Experimental Design

Q. What statistical approaches are suitable for analyzing dose-response data in toxicity studies involving this compound?

Methodological Answer:

- Dose-Response Modeling: Fit data to a four-parameter logistic curve (IC) using software like GraphPad Prism. Validate with ANOVA and post-hoc Tukey tests .

- Error Propagation: Account for instrument variability (e.g., ±2% HPLC accuracy) via Monte Carlo simulations .

- Meta-Analysis: Aggregate published EC values and apply random-effects models to assess heterogeneity across studies .

Q. How can researchers optimize synthetic yields of this compound while minimizing side reactions?

Methodological Answer:

- DoE (Design of Experiments): Vary temperature (80–120°C), catalyst loading (1–5 mol%), and reaction time (6–24 h) in a factorial design. Analyze via response surface methodology (RSM) .

- In-Situ Monitoring: Use ReactIR to detect intermediates (e.g., Friedel-Crafts acylation adducts) and adjust conditions dynamically .

- Solvent Screening: Test polar aprotic solvents (DMF, DMSO) versus non-polar (toluene) to balance reactivity and steric hindrance .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.